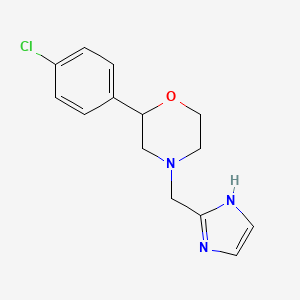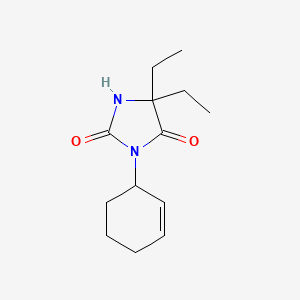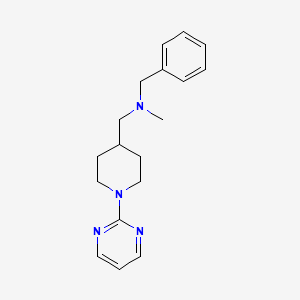
2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine, also known as CMI, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been found to exhibit a wide range of biological activities. In
作用机制
The mechanism of action of 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine is not fully understood. However, it has been suggested that 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine exerts its biological activities by inhibiting the activity of certain enzymes and proteins, such as tyrosine kinases and topoisomerases. 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has also been found to modulate the activity of neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, such as Candida albicans and Staphylococcus aureus. 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has also been found to inhibit the proliferation of cancer cells, such as breast cancer and lung cancer cells. In addition, 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to modulate the activity of neurotransmitters, which may have implications for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the advantages of using 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine in lab experiments is its wide range of biological activities. 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to exhibit antifungal, antibacterial, antiviral, and anticancer properties, which makes it a versatile compound for studying various biological processes. However, one of the limitations of using 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine in lab experiments is its potential toxicity. 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to exhibit cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders. Another direction is to explore the structure-activity relationship of 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine, which may lead to the development of more potent and selective derivatives. Additionally, the use of 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine in combination with other drugs or therapies may enhance its therapeutic efficacy.
合成方法
The synthesis of 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine involves the reaction of 4-chlorobenzaldehyde with morpholine and imidazole in the presence of a catalyst. The reaction yields 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine as a white powder with a melting point of 225-226°C.
科学研究应用
2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. 2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c15-12-3-1-11(2-4-12)13-9-18(7-8-19-13)10-14-16-5-6-17-14/h1-6,13H,7-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQBBHLSVOKXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=NC=CN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-4-(1H-imidazol-2-ylmethyl)morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-Methoxyphenoxy)ethyl]-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7573681.png)
![1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea](/img/structure/B7573686.png)
![2-[(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-N-pyridin-3-ylacetamide](/img/structure/B7573688.png)
![Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7573691.png)
![(6-chloro-3,4-dihydro-2H-chromen-3-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7573696.png)
![6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B7573703.png)
![N-[(3-methylpyridin-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7573709.png)
![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7573722.png)
![2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7573749.png)
![2-[(2-Amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B7573756.png)


![5-Ethyl-3-[[4-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7573772.png)
![3-(3-Chlorophenyl)-5-[6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573776.png)